Cas no 11052-19-0 (a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, sodiumsalt (1:1))

a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, sodiumsalt (1:1) structure
11052-19-0 structure
Product Name:a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, sodiumsalt (1:1)
CAS No:11052-19-0
MF:C42H62NaO16
MW:845.921865940094
CID:153545
PubChem ID:17814378
Update Time:2025-04-19

a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, sodiumsalt (1:1) Chemical and Physical Properties

Names and Identifiers

    • a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, sodiumsalt (1:1)
    • a-D-Glucopyranosiduronic acid, (3b,20b)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-, sodiumsalt (1:1
    • Glycyrrhizic acid monosodium salt
    • 29-hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid
    • NSC 163964
    • sodium (2S,3S,4S,5R,6S)-6-{[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl]oxy}-5-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]o
    • WRZYGPIFICWRCG-VPDLMRLJSA-N
    • Nsc163964
    • GLYCYRRHIZICACIDMONOSODIUMSALT
    • sodium;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • NSC-163964
    • 11052-19-0
    • Inchi: 1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1
    • InChI Key: WRZYGPIFICWRCG-UHFFFAOYSA-N
    • SMILES: [Na+].O(C1C(C(C(C(C(=O)O)O1)O)O)OC1C(C(C(C(C(=O)O)O1)O)O)O)C1CCC2(C)C(CCC3(C)C4(C)CCC5(C)CCC(C(=O)O)(C)CC5C4=CC(C32)=O)C1(C)C

Computed Properties

  • Exact Mass: 845.394
  • Monoisotopic Mass: 845.394
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 7
  • Complexity: 1730
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 19
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 267A^2

Experimental Properties

  • Density: 1.43
  • Boiling Point: 971.4°Cat760mmHg
  • Flash Point: 288.1°C
  • PSA: 267.04000
  • LogP: 2.24560
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